molecular formula C8H6BrNO B1380800 2-Bromo-3-methoxybenzonitrile CAS No. 1261816-95-8

2-Bromo-3-methoxybenzonitrile

Cat. No. B1380800
CAS RN: 1261816-95-8
M. Wt: 212.04 g/mol
InChI Key: FQKUIMZTAJYITH-UHFFFAOYSA-N
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Description

2-Bromo-3-methoxybenzonitrile is an organic compound with the molecular weight of 212.05 . It is also known as 2-bromo-3-methoxybenzene-carbonitrile .


Molecular Structure Analysis

The molecular structure of 2-Bromo-3-methoxybenzonitrile has been analyzed using various methods such as UV-Vis, electron spin resonance (ESR), gas chromatography/mass spectrometry (GC/MS), elemental analysis, NMR, and FT-IR spectroscopy .


Physical And Chemical Properties Analysis

2-Bromo-3-methoxybenzonitrile has a molecular weight of 212.04300, a density of 1.56±0.1 g/cm3, and a boiling point of 285.9±30.0 ºC (760 Torr) .

Scientific Research Applications

Nonlinear Optical Properties

The geometric structure and nonlinear optical (NLO) properties of 5-Bromo-2-methoxybenzonitrile have been explored through Density Functional Theory (DFT). This research found that the molecule exhibited frequency doubling and Second Harmonic Generation (SHG) applications, indicating its potential use in NLO applications (Kumar & Raman, 2017).

Synthesis and Transformations

Research has shown the ability to convert 2-hydroxy-3-methoxybenzaldehyde into various derivatives, including 2-mercapto-3-methoxybenzonitrile. These transformations are critical in synthesizing complex organic compounds, demonstrating the versatility of compounds like 2-Bromo-3-methoxybenzonitrile in organic synthesis (Rahman & Scrowston, 1983).

Herbicide Resistance

A study on the herbicide bromoxynil, a related compound, showed the possibility of creating herbicide resistance in plants by introducing a specific detoxification gene. This research suggests that derivatives of bromoxynil, including 2-Bromo-3-methoxybenzonitrile, could have applications in developing herbicide-resistant crops (Stalker, McBride, & Malyj, 1988).

Environmental Degradation Studies

The environmental degradation of bromoxynil was examined under various conditions, providing insight into how 2-Bromo-3-methoxybenzonitrile might behave in different environmental contexts. This research is crucial for understanding the environmental impact and breakdown of such chemicals (Knight, Berman, & Häggblom, 2003).

Halide Exchange in Organic Synthesis

The study of halide exchange in organic synthesis, including the use of bromo and fluoro compounds, can provide insights into the manipulation and synthesis of compounds like 2-Bromo-3-methoxybenzonitrile. This research informs the development of new synthetic routes and compounds (Szumigala et al., 2004).

Safety and Hazards

The safety information for 2-Bromo-3-methoxybenzonitrile indicates that it has a GHS07 pictogram, a signal word of “Warning”, and hazard statements of “H302 + H312 + H332” according to the Sigma-Aldrich safety data sheet .

Mechanism of Action

Mode of Action

It’s known that brominated compounds often participate in free radical reactions . In such reactions, the bromine atom can be replaced by other groups, leading to various chemical transformations . The exact interaction of 2-Bromo-3-methoxybenzonitrile with its targets and the resulting changes would depend on the nature of these targets.

Biochemical Pathways

Brominated compounds are often involved in free radical reactions . These reactions can lead to changes in various biochemical pathways, depending on the nature of the replaced group and the target molecule .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-3-methoxybenzonitrile . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets.

properties

IUPAC Name

2-bromo-3-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c1-11-7-4-2-3-6(5-10)8(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQKUIMZTAJYITH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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